3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid
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Overview
Description
3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid is a deuterium-labeled compound used primarily in scientific research. The compound is a stable isotope-labeled version of 4-(Dimethylamino)-alpha,alpha-dimethylbenzeneacetic Acid, where hydrogen atoms are replaced with deuterium. This labeling allows for more precise tracking and analysis in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid typically involves the introduction of deuterium into the parent compound. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale deuteration processes. These processes are designed to maximize efficiency and yield while maintaining the integrity of the deuterium labeling. The use of specialized equipment and controlled environments is crucial to ensure the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a labeled intermediate for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding how the compound exerts its effects at the molecular level, including its binding to receptors or enzymes and subsequent biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic Acid
- 4-(Dimethylamino)benzaldehyde
- 4-(Dimethylamino)benzyl Alcohol
Uniqueness
3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more accurate and detailed analysis compared to its non-labeled counterparts. This makes it a valuable tool in various scientific fields, particularly in studies requiring precise tracking and quantification.
Properties
CAS No. |
1346599-10-7 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
213.31 |
IUPAC Name |
3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-12(2,11(14)15)9-5-7-10(8-6-9)13(3)4/h5-8H,1-4H3,(H,14,15)/i1D3,2D3 |
InChI Key |
AJVDJWZAIIWTRR-WFGJKAKNSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)N(C)C)C(=O)O |
Origin of Product |
United States |
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